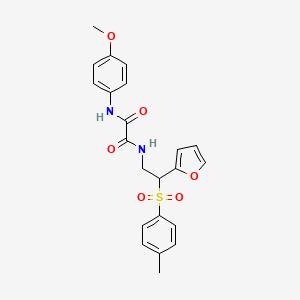

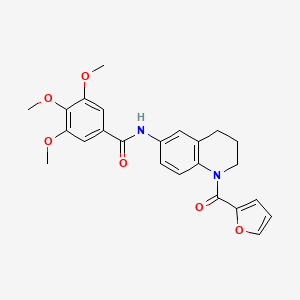

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a tetrahydroquinoline, which is a heterocyclic compound consisting of a quinoline with four additional hydrogen atoms . The compound also features a benzamide moiety, which is a carboxamide derived from benzoic acid .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, furan-2-carbonyl isothiocyanate can undergo addition-cyclization reactions with nitrogen nucleophiles to form a variety of heterocycles .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan-2-carbonyl furan-2-carboxylate, a related compound, has a molecular weight of 206.15 g/mol .Chemical Reactions Analysis

Furan-2-carbonyl compounds can participate in a variety of chemical reactions. For example, furan-2-carbonyl isothiocyanate can react with nitrogen nucleophiles to form a new series of heterocycles .Scientific Research Applications

Bioactive Compound Synthesis

Compounds similar to "N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide" are synthesized for potential bioactive applications. For example, studies have explored the synthesis of substituted isoquinolin-1-ones, which are related structures, showcasing their potential as bioreductively activated pro-drug systems. These compounds have been investigated for their capability to release therapeutic drugs selectively in hypoxic solid tumors, indicating their potential in targeted cancer therapy (Berry et al., 1997).

Pharmacological Interest

Further research into tetrahydroisoquinoline derivatives highlights their pharmacological relevance. These studies include the development of compounds for treating stable angina and atrial fibrillation by inhibiting specific heart channels (Umehara et al., 2009). Such research underscores the importance of these compounds in creating new therapeutic agents.

Synthetic Methodology Development

The advancement in synthetic methodologies for compounds containing the tetrahydroquinoline unit is a key area of research. For instance, the asymmetric synthesis of tetrahydropalmatine, a natural alkaloid, through tandem addition/cyclization techniques demonstrates the synthetic versatility and the potential for creating diverse bioactive molecules (Boudou & Enders, 2005).

Chemical Property Investigation

Studies also delve into the chemical properties of these compounds, such as their electrochemical oxidation and the resulting products. This research can provide insights into the compounds' reactivity and stability, which are crucial for their potential applications in materials science or as pharmaceuticals (Majeed et al., 1984).

Novelty in Compound Synthesis

The creation of novel compounds, such as furan-2-carbonyl C-glycosides, showcases the exploration of unique structures for potential applications in drug discovery and development. These compounds' synthesis and their radical scavenging activities suggest their potential as antioxidants (Disadee et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is known that furan and tetrahydroquinoline derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Furan and tetrahydroquinoline derivatives are known to interact with various biochemical pathways, leading to a range of potential effects .

Result of Action

Furan and tetrahydroquinoline derivatives are known to have a range of potential effects at the molecular and cellular level .

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-29-20-13-16(14-21(30-2)22(20)31-3)23(27)25-17-8-9-18-15(12-17)6-4-10-26(18)24(28)19-7-5-11-32-19/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUKLLSGSYCVCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)

![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)